molecular formula C29H27N3O3S2 B314611 ETHYL (2Z)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314611
M. Wt: 529.7 g/mol
InChI Key: DFJGZFHHEAFSEC-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

The synthesis of ETHYL (2Z)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. One common synthetic route starts with the esterification of 2-(1H-indol-3-yl)acetic acid with ethanol in the presence of a catalytic amount of sulfuric acid to form ethyl 2-(1H-indol-3-yl)acetate . This intermediate is then reacted with hydrazine hydrate to produce 2-(1H-indol-3-yl)acetohydrazide . The final step involves the cyclization of this intermediate with appropriate reagents to form the desired thiazolopyrimidine compound.

Chemical Reactions Analysis

Ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazolopyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ETHYL (2Z)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The thiazolopyrimidine core may interact with nucleic acids or proteins, affecting cellular processes. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidines and indole derivatives, such as:

Ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and the potential for diverse biological activities.

Properties

Molecular Formula

C29H27N3O3S2

Molecular Weight

529.7 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-[(1-prop-2-enylindol-3-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H27N3O3S2/c1-5-15-31-17-20(22-9-7-8-10-23(22)31)16-24-27(33)32-26(19-11-13-21(36-4)14-12-19)25(28(34)35-6-2)18(3)30-29(32)37-24/h5,7-14,16-17,26H,1,6,15H2,2-4H3/b24-16-

InChI Key

DFJGZFHHEAFSEC-JLPGSUDCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC=C)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC=C)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC=C)S2)C

Origin of Product

United States

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